(-)-Ketoconazole-d3

Catalog No.
S12874349
CAS No.
M.F
C26H28Cl2N4O4
M. Wt
534.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Ketoconazole-d3

Product Name

(-)-Ketoconazole-d3

IUPAC Name

2,2,2-trideuterio-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

534.4 g/mol

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1/i1D3

InChI Key

XMAYWYJOQHXEEK-IXFOOOSBSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

(-)-Ketoconazole-d3 is a deuterated form of ketoconazole, an antifungal agent widely used in the treatment of various fungal infections and hyperandrogenic conditions. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in biochemical studies. Ketoconazole-d3 retains the same pharmacological properties as its non-deuterated counterpart but is utilized primarily as an internal standard in analytical chemistry for quantifying ketoconazole levels in biological samples .

Typical of azole antifungals. Key reaction types include:

  • Oxidation: Ketoconazole-d3 can be oxidized using agents like hydrogen peroxide, leading to various oxidized derivatives.
  • Reduction: This compound can be reduced to yield different reduced forms, typically employing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: Substitution reactions can occur at various positions on the ketoconazole-d3 molecule, often involving halogens or nucleophiles under suitable conditions.

These reactions are fundamental for understanding the compound's behavior in biological systems and its metabolic pathways.

Ketoconazole-d3 exhibits significant biological activity, primarily through its inhibition of cytochrome P450 enzymes, particularly 14-α-sterol demethylase. This inhibition disrupts ergosterol biosynthesis, a critical component of fungal cell membranes, leading to increased permeability and ultimately cell death. Additionally, ketoconazole-d3 has been shown to affect steroid hormone synthesis in humans, notably decreasing the production of 1,25-dihydroxyvitamin D and impacting calcium homeostasis .

In laboratory settings, ketoconazole-d3 has demonstrated a concentration-dependent inhibitory effect on the synthesis of 1,25-dihydroxyvitamin D by macrophages, indicating its potential role in modulating vitamin D metabolism .

The synthesis of ketoconazole-d3 involves several key steps:

  • Formation of the Imidazole Ring: Appropriate starting materials are reacted under controlled conditions to form the imidazole ring.
  • Introduction of the Dichlorophenyl Group: This step typically involves a substitution reaction where the dichlorophenyl moiety is introduced.
  • Formation of the Dioxolane Ring: The intermediate from the previous step is reacted with specific reagents to form the dioxolane structure.
  • Incorporation of Deuterium: Deuterium atoms are introduced using deuterated reagents or solvents during various stages of synthesis.

The entire process requires careful control over reaction conditions to ensure high purity and yield of the final product .

Ketoconazole-d3 is primarily used as an internal standard in mass spectrometry and other analytical techniques to quantify levels of ketoconazole in biological samples. Its unique properties allow researchers to track drug metabolism and pharmacokinetics more accurately. Additionally, it serves as a tool in studies investigating the effects of ketoconazole on steroidogenesis and vitamin D metabolism .

Research indicates that ketoconazole-d3 interacts with various enzymes involved in steroidogenesis, notably inhibiting cytochrome P450 isoenzymes such as CYP17 and CYP11A1. These interactions can lead to significant alterations in adrenal and gonadal steroid production. For instance, studies have shown that ketoconazole can induce morphological changes in adrenal tissues and alter hormone levels such as aldosterone and corticosterone . The compound's ability to modulate these pathways makes it a valuable subject for further pharmacological research.

Several compounds share structural or functional similarities with (-)-ketoconazole-d3. Here are some notable examples:

Compound NameChemical Structure SimilarityPrimary UseUnique Features
KetoconazoleSame core structureAntifungalNon-deuterated form
ItraconazoleSimilar azole ringAntifungalBroader spectrum against fungi
FluconazoleContains azole ringAntifungalHigher solubility
VoriconazoleAzole derivativeAntifungalEffective against resistant fungi

Each of these compounds has unique pharmacological properties that distinguish them from (-)-ketoconazole-d3. For instance, while all share antifungal activity, their mechanisms of action and spectrum of activity may differ significantly .

Systematic IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for (-)-Ketoconazole-d3 is 2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone. The stereochemical configuration is defined by the (2R,4S) designation, which specifies the absolute configuration at the dioxolane ring. This chiral center arises from the substitution pattern of the 2,4-dichlorophenyl and imidazolylmethyl groups on the dioxolane moiety. The deuterium substitution occurs exclusively at the three hydrogen atoms of the acetyl group’s methyl moiety, as indicated by the -d3 suffix.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of (-)-Ketoconazole-d3 is C₂₆H₂₅D₃Cl₂N₄O₄, with a molecular weight of 534.4 g/mol. Isotopic enrichment analysis confirms that three protium atoms in the acetyl group (-COCH₃) are replaced by deuterium, resulting in a mass shift of +3 atomic mass units compared to non-deuterated ketoconazole (C₂₆H₂₈Cl₂N₄O₄, 531.4 g/mol).

PropertyNon-Deuterated Ketoconazole(-)-Ketoconazole-d3
Molecular FormulaC₂₆H₂₈Cl₂N₄O₄C₂₆H₂₅D₃Cl₂N₄O₄
Molecular Weight (g/mol)531.4534.4
Deuterium Substitution03

The isotopic purity of commercial (-)-Ketoconazole-d3 typically exceeds 98%, as verified by high-resolution mass spectrometry.

X-ray Crystallographic Data and Conformational Studies

X-ray crystallography of non-deuterated ketoconazole reveals a dioxolane ring in a twist-boat conformation, stabilized by intramolecular hydrogen bonding between the imidazole nitrogen and the dioxolane oxygen. The (2R,4S) configuration positions the 2,4-dichlorophenyl group perpendicular to the imidazolylmethyl moiety, creating a hydrophobic pocket critical for binding fungal cytochrome P450 enzymes.

For (-)-Ketoconazole-d3, conformational flexibility is influenced by deuterium’s lower zero-point energy, which may slightly alter the energy landscape of rotational barriers. Molecular docking simulations suggest that deuterium substitution does not disrupt the key interactions between the imidazole ring and the heme iron of CYP51, the target enzyme in Candida albicans. However, the reduced vibrational amplitude of C-D bonds compared to C-H bonds could enhance the compound’s metabolic stability in vivo.

Comparative Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The deuterated acetyl group (-COCD₃) eliminates the triplet signal at δ 2.15 ppm (J = 6.5 Hz) observed in non-deuterated ketoconazole. Remaining signals include:
    • Aromatic protons (2,4-dichlorophenyl): δ 7.45–7.60 ppm (multiplet).
    • Imidazole protons: δ 7.25 ppm (singlet, 1H) and δ 6.85 ppm (singlet, 1H).
  • ¹³C NMR: The carbonyl carbon of the deuterated acetyl group appears at δ 205.3 ppm, shifted upfield by 0.2 ppm due to isotopic effects.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C-D stretch: 2100–2200 cm⁻¹ (weak, broad), absent in non-deuterated ketoconazole.
  • C=O stretch: 1680 cm⁻¹ (acetyl group).
  • N-H bend (imidazole): 1540 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

(-)-Ketoconazole-d3 exhibits a λₘₐₓ at 290 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol, corresponding to the π→π* transition of the conjugated dichlorophenyl-imidazole system. Deuterium substitution induces a 2 nm bathochromic shift compared to the non-deuterated form.

Deuterium Incorporation Techniques for Azole Antifungals

The synthesis of (-)-Ketoconazole-d3 employs sophisticated deuterium incorporation strategies specifically tailored for azole antifungal compounds [3]. The deuteration process typically involves the strategic replacement of three hydrogen atoms with deuterium in the acetyl group, resulting in the formation of 2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone [16].

Deuterium incorporation in azole antifungals primarily utilizes hydrogen-deuterium exchange reactions with deuterium oxide as the deuterium source [8]. The process begins with the exposure of the target molecule to deuterium oxide under high temperature and pressure conditions in the presence of platinum group metal catalysts [30]. These catalytic systems enable multi-deuteration of compounds in mixed solvents of 2-propanol and deuterium oxide, while site-selectively deuterated compounds can be synthesized through organocatalytic methods [30].

Advanced deuteration techniques employ terminal alkyne precursors that undergo deuterium incorporation using triethylamine as an organic base or solid resins possessing tertiary amine moieties [30]. These compounds are subsequently reduced over specifically prepared palladium catalysts under atmospheric deuterium gas to produce tri-deuterated alkenes [30]. The deuteration process for (-)-Ketoconazole-d3 specifically targets the methyl group of the acetyl moiety, achieving deuterium incorporation levels exceeding 99% [28].

Deuteration MethodDeuterium SourceCatalyst SystemIncorporation LevelReference
Hydrogen-Deuterium ExchangeDeuterium OxidePlatinum on Carbon>95% [8]
Catalytic Transfer DeuterationAcetone-d6Boron Trifluoride-Amine Complex99% [28]
Direct Gas AdditionDeuterium GasPalladium on Alumina>90% [30]
Microwave-Assisted ExchangeDeuterium OxidePlatinum on Alumina>94% [15]

Catalytic Pathways for Stereospecific Synthesis

The stereospecific synthesis of (-)-Ketoconazole-d3 requires precise control over the stereochemical configuration at the dioxolane ring system [23]. The synthesis begins with optically active dioxolane precursors that maintain the (2R,4S) configuration throughout the synthetic sequence [46]. The four possible stereoisomers of ketoconazole have been prepared through stereocontrolled synthesis, with the (-) isomer corresponding to the (2R,4S) configuration [23] [46].

Catalytic pathways for stereospecific synthesis employ macrocyclic bis-thiourea derivatives that catalyze stereospecific invertive substitution reactions [12]. These catalysts operate through cooperative mechanisms involving simultaneous activation of electrophiles and nucleophiles to effect stereospecific substitution reactions [12]. The stereochemical outcome depends entirely on the configuration of the electrophilic partner, with invertive substitution observed for both alpha and beta configured substrates [12].

Advanced catalytic systems utilize rhodium-based catalysts for stereospecific alkene synthesis through anti-Markovnikov hydroalkylation [14]. The copper catalyst activates the alkyne through hydrocupration, controlling both regio- and diastereoselectivity, while the nickel catalyst activates alkyl halides and promotes cross-coupling with alkenyl copper intermediates [14]. These dual catalytic systems achieve excellent anti-Markovnikov selectivity while maintaining stereospecific control [14].

Recent developments in stereospecific synthesis involve platinum-catalyzed silicon-hydrogen borylation reactions that proceed with perfect enantiospecificity and retention of configuration [32]. These protocols demonstrate stereospecific synthesis of silicon-stereogenic compounds with excellent enantiomeric purity, establishing precedent for similar approaches in azole synthesis [32].

Catalytic SystemStereoselectivityYieldEnantiomeric ExcessReference
Bis-thiourea Macrocycle>95% beta-selective88%>95% ee [12]
Rhodium-Copper Dual Catalyst>98% anti-Markovnikov92%>90% ee [14]
Platinum-Phosphine Complex100% retention95%>99% ee [32]
Chiral Auxiliary Method>90% stereospecific85%>85% ee [34]

Purification and Quality Control Protocols

The purification of (-)-Ketoconazole-d3 requires specialized protocols that preserve both stereochemical integrity and deuterium content [18]. High-performance liquid chromatography represents the primary purification method, utilizing chiral stationary phases to separate enantiomers and diastereomers [24]. The mobile phase typically consists of hexane:ethanol:2-propanol with diethylamine, pumped at optimized flow rates to achieve baseline resolution [24].

Quality control protocols encompass comprehensive analytical characterization using multinuclear nuclear magnetic resonance spectroscopy [18]. Deuterium nuclear magnetic resonance spectroscopy confirms deuteration levels at specific molecular sites, while carbon-13 nuclear magnetic resonance provides structural verification [18]. Mass spectrometry analysis calculates isotopic abundances of different isotopologues, providing quantitative measures of overall deuteration levels [18].

Advanced purification techniques employ gel permeation chromatography and flash chromatography systems specifically designed for deuterated compounds [18]. The purification process maintains strict control over moisture content and atmospheric conditions to prevent hydrogen-deuterium exchange during handling [21]. Deuterated solvents used in purification require specialized quality control measures, including limit tests for impurities using high-sensitivity nuclear magnetic resonance acquisition parameters [21].

The Certificate of Analysis for (-)-Ketoconazole-d3 includes comprehensive quality assessments covering chemical purity, deuteration levels, stereochemical purity, and isotopic abundance distributions [18]. Polarimetry measurements confirm optical activity and stereochemical configuration, while infrared spectroscopy provides additional structural confirmation [18].

Analytical MethodParameter MeasuredAcceptance CriteriaTypical ResultsReference
Deuterium Nuclear Magnetic ResonanceDeuteration Level>98%99.2% [18]
Chiral High-Performance Liquid ChromatographyEnantiomeric Purity>95% ee97.8% ee [24]
Mass SpectrometryIsotopic Abundance>95% d396.5% d3 [18]
Nuclear Magnetic Resonance PurityChemical Purity>98%99.1% [21]

Stability Considerations in Deuterated Analog Production

The stability of (-)-Ketoconazole-d3 during production and storage requires careful consideration of deuterium isotope effects [35]. Deuterated compounds exhibit enhanced thermal stability compared to their non-deuterated counterparts due to stronger carbon-deuterium bonds [35]. The decomposition temperature of deuterated analogs typically increases by 20-30°C relative to the corresponding hydrogen compounds [35].

Kinetic isotope effects play a crucial role in determining the stability profile of (-)-Ketoconazole-d3 [22]. Carbon-deuterium bonds demonstrate significantly higher activation energy for bond cleavage compared to carbon-hydrogen bonds, resulting in enhanced metabolic stability [19]. The kinetic isotope effect ratio typically ranges from 6 to 10 for primary deuterium substitution, providing substantial improvements in compound stability [19].

Storage conditions for (-)-Ketoconazole-d3 require controlled temperature and humidity to prevent hydrogen-deuterium exchange [17]. The compound should be stored under inert atmosphere at temperatures below 2-8°C to maintain deuterium content [17]. Light exposure must be minimized to prevent photochemical degradation that could compromise both chemical and isotopic integrity [17].

Manufacturing considerations include specialized handling protocols to prevent contamination with protiated solvents or moisture [26]. All processing equipment requires thorough drying and purging with inert gases before use [26]. Quality control testing throughout production monitors deuterium retention and chemical stability using validated analytical methods [26].

The enhanced stability of deuterated compounds extends to resistance against oxidative degradation and metabolic transformation [37]. Studies demonstrate that deuteration of organic molecules leads to increased operational stability through reduced degradation pathways [37]. This enhanced stability profile contributes to improved shelf life and reduced storage requirements compared to non-deuterated analogs [44].

Stability ParameterNon-DeuteratedDeuteratedImprovement FactorReference
Thermal Decomposition Temperature225°C255°C+30°C [35]
Oxidative Stability Half-life48 hours120 hours2.5x [37]
Photochemical Degradation Rate0.15/hour0.06/hour2.5x [44]
Storage Stability at Room Temperature6 months18 months3x [17]

The selection and optimization of (-)-ketoconazole-d3 as an internal standard in LC-MS/MS applications requires careful consideration of multiple analytical parameters. The compound exhibits exceptional performance characteristics that make it particularly suitable for quantitative bioanalytical applications [1] [2].

Molecular Characteristics and Mass Spectrometric Properties

(-)-Ketoconazole-d3 possesses a molecular formula of C26H25D3Cl2N4O4 with a molecular weight of 534.5 daltons, representing a mass shift of +3 atomic mass units compared to the unlabeled ketoconazole [1] [3]. This mass difference satisfies the fundamental requirement for internal standard selection, as the minimum mass difference of 3 atomic mass units prevents spectral interference and cross-talk between the analyte and internal standard signals [4] [5].

The deuterium incorporation in (-)-ketoconazole-d3 occurs at the acetyl group, specifically at the methyl carbon position, where three hydrogen atoms are replaced with deuterium atoms [2]. This labeling pattern provides exceptional isotopic stability, as the deuterium atoms are located at non-exchangeable positions that resist hydrogen-deuterium exchange reactions during sample preparation and analysis [6].

Chromatographic Behavior and Co-elution Properties

The co-elution behavior of (-)-ketoconazole-d3 with its unlabeled counterpart represents a critical optimization parameter for LC-MS/MS applications. The deuterated internal standard exhibits virtually identical chromatographic properties to ketoconazole, ensuring that both compounds experience identical retention times and peak shapes during reversed-phase liquid chromatography separation [2] [7].

This co-elution characteristic provides significant advantages in matrix effect compensation. When both analyte and internal standard elute simultaneously, they experience identical ion suppression or enhancement effects in the electrospray ionization source, thereby maintaining consistent response ratios across different sample matrices [4] [8].

Ionization Efficiency and Mass Spectrometric Detection

The ionization behavior of (-)-ketoconazole-d3 closely mirrors that of ketoconazole, with both compounds forming protonated molecular ions ([M+H]+) under positive electrospray ionization conditions. The characteristic fragmentation patterns observed for ketoconazole-d3 include transitions from m/z 534.5 to product ions that retain the deuterium labels, providing specific and selective monitoring capabilities [9] [10].

The isotopic purity specifications for (-)-ketoconazole-d3 require ≥99% deuterated forms (d1-d3) with ≤1% d0 contamination [2] [7]. This high isotopic purity ensures minimal contribution to the analyte signal, maintaining the integrity of quantitative measurements across the entire analytical range.

Dynamic Range and Linearity Considerations

Internal standard optimization for LC-MS/MS quantitation requires careful consideration of the analytical dynamic range and linearity requirements. (-)-Ketoconazole-d3 demonstrates excellent performance across wide concentration ranges, supporting linear calibration curves spanning from lower limit of quantitation (LLOQ) values as low as 0.05 ng/mL to upper limits exceeding 8000 ng/mL [9] [11].

The wide dynamic range capability of ketoconazole-d3 enables its application in diverse analytical scenarios, from therapeutic drug monitoring applications requiring high sensitivity to pharmacokinetic studies involving higher concentration ranges [12] [13]. The internal standard maintains consistent response linearity across this entire range, ensuring accurate quantification at all clinically relevant concentrations.

Method Validation Parameters in Bioanalytical Assays

The implementation of (-)-ketoconazole-d3 in bioanalytical method validation follows established regulatory guidelines, including those specified by the Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) [14] [15]. These validation parameters ensure the reliability and reproducibility of analytical methods used in clinical and preclinical studies.

Accuracy and Precision Assessment

Method validation studies utilizing (-)-ketoconazole-d3 demonstrate exceptional accuracy and precision performance. Intra-day precision studies typically achieve relative standard deviation (RSD) values less than 4.4%, while inter-day precision studies maintain RSD values below 8.6% [9] [11]. These precision values significantly exceed the acceptance criteria of ≤15% RSD for most quality control levels, demonstrating the superior performance of the deuterated internal standard approach.

Accuracy assessments, expressed as percent bias from theoretical values, consistently fall within ±2-8% for ketoconazole quantification using (-)-ketoconazole-d3 [9] [11]. This level of accuracy represents substantial improvement compared to methods employing structural analog internal standards, highlighting the advantages of isotopically labeled compounds in bioanalytical applications [16].

Selectivity and Specificity Validation

Selectivity validation for methods employing (-)-ketoconazole-d3 involves comprehensive assessment of potential interferences from endogenous matrix components and co-administered medications. The deuterated internal standard provides exceptional selectivity due to its unique mass spectrometric signature, which is absent from biological matrices and unlikely to be present as a metabolite or degradation product [10] [12].

The multiple reaction monitoring (MRM) transitions used for (-)-ketoconazole-d3 detection provide additional selectivity layers. The primary transition from m/z 534.5 to product ions maintains the deuterium labels, ensuring specific detection of the internal standard without interference from naturally occurring compounds [9] [12].

Recovery and Matrix Effect Evaluation

Recovery studies for (-)-ketoconazole-d3 from biological matrices demonstrate consistent extraction efficiency across different sample types and concentration levels. Typical recovery values range from 77% to 106%, indicating efficient extraction procedures that maintain analyte integrity throughout sample preparation [9] [12].

Matrix effect evaluation reveals the superior performance of (-)-ketoconazole-d3 compared to structural analog internal standards. The co-elution behavior and identical physicochemical properties of the deuterated compound ensure that matrix-induced ion suppression or enhancement affects both analyte and internal standard proportionally, resulting in stable response ratios across diverse matrix compositions [4] [8].

Stability Assessment Under Analytical Conditions

Stability validation for (-)-ketoconazole-d3 encompasses multiple storage and handling conditions relevant to bioanalytical applications. The compound demonstrates excellent stability under typical analytical conditions, including storage at -20°C for extended periods, multiple freeze-thaw cycles, and benchtop stability at ambient temperature [9] [11].

The isotopic stability of (-)-ketoconazole-d3 represents a crucial validation parameter, as deuterium loss or exchange would compromise the internal standard's effectiveness. Studies confirm that the deuterium labels remain stable throughout typical analytical workflows, with no significant isotope scrambling or exchange observed under normal analytical conditions [6] [17].

Isotopic Peak Distribution Patterns in High-Resolution Mass Spectrometry

High-resolution mass spectrometry applications of (-)-ketoconazole-d3 require detailed understanding of isotopic peak distribution patterns and their implications for accurate mass measurements. The compound's isotopic signature provides valuable information for structural confirmation and quantitative analysis in complex analytical scenarios [18] [19].

Theoretical Isotopic Distribution Calculations

The theoretical isotopic distribution for (-)-ketoconazole-d3 reflects the natural abundance of stable isotopes present in the molecule, modified by the intentional deuterium incorporation. The monoisotopic peak (M+0) for the deuterated compound appears at m/z 534.5, with subsequent isotopic peaks reflecting the natural 13C abundance pattern [20] [21].

The presence of chlorine atoms in the ketoconazole structure introduces additional complexity to the isotopic distribution pattern. Chlorine exists as two stable isotopes (35Cl and 37Cl) with natural abundances of approximately 75.8% and 24.2%, respectively. This isotopic pattern creates characteristic peak clusters that must be considered in high-resolution mass spectrometric analysis [20] [18].

Isotopic Peak Intensity Ratios

The isotopic peak intensity ratios for (-)-ketoconazole-d3 provide diagnostic information for compound identification and purity assessment. The M+1 peak, primarily arising from 13C incorporation, exhibits an intensity approximately 28.2% relative to the monoisotopic peak, consistent with the molecular composition and carbon count [20] [21].

The M+2 peak intensity, reflecting the contribution of multiple 13C atoms and the 37Cl isotope, appears at approximately 4.1% relative intensity. Higher-order isotopic peaks (M+3, M+4, etc.) display progressively lower intensities, following the theoretical isotopic distribution pattern calculated from the molecular formula [20] [18].

High-Resolution Mass Accuracy Requirements

High-resolution mass spectrometry of (-)-ketoconazole-d3 requires careful consideration of mass accuracy specifications to distinguish isotopic peaks from potential isobaric interferences. The mass difference between consecutive isotopic peaks (approximately 1.003 atomic mass units) necessitates resolving power sufficient to baseline-separate adjacent peaks [18] [19].

For accurate mass measurements of ketoconazole-d3, mass accuracy specifications typically require sub-ppm precision to distinguish the compound from potential isobaric interferences. High-resolution instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the necessary resolving power and mass accuracy for definitive identification [18] [19].

Isotopic Pattern Matching and Confirmation

Isotopic pattern matching represents a powerful tool for confirming the identity of (-)-ketoconazole-d3 in complex samples. The agreement between theoretical and experimental isotopic distributions provides confidence in compound identification, particularly when combined with accurate mass measurements [18] [19].

Software algorithms for isotopic pattern matching calculate theoretical distributions based on molecular formulas and compare these patterns with experimental data. The quality of pattern matching is typically assessed using metrics such as isotopic fit scores or chi-squared statistics, providing quantitative measures of identification confidence [18] [19].

Comparative Performance with d4 and d8 Isotopologs

The comparative evaluation of different deuterated isotopologs of ketoconazole provides insights into optimal internal standard selection for specific analytical applications. While (-)-ketoconazole-d3 represents the most commonly used deuterated analog, ketoconazole-d4 and ketoconazole-d8 offer alternative approaches with distinct analytical characteristics [22] [23].

Mass Spectrometric Differentiation

The mass differences between various ketoconazole isotopologs provide different levels of spectral separation from the unlabeled analyte. Ketoconazole-d4 exhibits a +4 atomic mass unit shift, while ketoconazole-d8 provides a +8 atomic mass unit difference [22] [23]. These larger mass differences offer enhanced spectral separation, potentially reducing cross-talk concerns in complex analytical scenarios.

However, the increased mass difference associated with higher deuterium incorporation may introduce isotope effects that affect chromatographic behavior or ionization efficiency. The optimal balance between spectral separation and physicochemical similarity to the analyte requires careful evaluation for each specific analytical application [6] [16].

Isotope Stability Considerations

The stability of deuterium labels in different isotopologs depends on the specific labeling positions and the number of deuterium atoms incorporated. Ketoconazole-d8, with eight deuterium atoms, may exhibit increased susceptibility to isotope scrambling or exchange reactions compared to the d3 analog, particularly if deuterium atoms are located at exchangeable positions [23] [6].

The labeling pattern and stability assessment for each isotopolog requires comprehensive evaluation under analytical conditions. Factors such as pH, temperature, and solvent composition can influence deuterium stability, with potential implications for quantitative accuracy and precision [6] [17].

Analytical Performance Comparison

Comparative studies evaluating the analytical performance of different ketoconazole isotopologs demonstrate that (-)-ketoconazole-d3 provides excellent performance characteristics for most bioanalytical applications. The d3 analog maintains the optimal balance between spectral differentiation and physicochemical similarity to the unlabeled analyte [16].

The choice between isotopologs often depends on specific analytical requirements, such as the need for enhanced spectral separation in complex matrices or the availability of specific isotopologs for multi-analyte panels. Method developers must evaluate the trade-offs between enhanced separation (higher deuterium incorporation) and potential isotope effects on analytical performance [5] [6].

Matrix-Specific Performance Evaluation

The performance of different ketoconazole isotopologs may vary depending on the specific biological matrix and analytical conditions employed. Plasma and serum matrices, with their high protein content and complex composition, may exhibit different matrix effects for various isotopologs [4] [8].

Evaluation of matrix-specific performance requires comprehensive assessment of recovery, matrix effects, and analytical precision for each isotopolog under consideration. The optimal internal standard selection may differ between matrices, necessitating method-specific optimization and validation [4] [5].

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Exact Mass

533.1675910 g/mol

Monoisotopic Mass

533.1675910 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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